molecular formula C30H28Cl4N6O6Zn B3021768 Fast Blue RR Salt CAS No. 55663-99-5

Fast Blue RR Salt

Cat. No.: B3021768
CAS No.: 55663-99-5
M. Wt: 775.8 g/mol
InChI Key: LLARVKAOQLUCQI-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Fast Blue RR Salt primarily targets alkaline phosphatase and esterase enzymes . Alkaline phosphatase plays a crucial role in removing phosphate groups from molecules, including nucleotides, proteins, and alkaloids. Esterase, on the other hand, is involved in the breakdown of esters into an acid and alcohol in a chemical reaction with water.

Mode of Action

This compound interacts with its targets through a process known as azo coupling . In the presence of alkaline phosphatase, it binds to the reaction product of the enzyme and precipitates it as an insoluble compound . For esterase activity detection, this compound couples with naphthol (released from naphthol acetate) and forms an insoluble azo-dye .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving alkaline phosphatase and esterase. The compound’s interaction with these enzymes can influence various biological processes, including phosphate metabolism and ester hydrolysis .

Pharmacokinetics

Given its use in histological stainings , it is likely that its absorption, distribution, metabolism, and excretion (ADME) properties would be influenced by factors such as its formulation, administration route, and the specific tissue or cell type being stained.

Result of Action

The molecular and cellular effects of this compound’s action are visible in histological stainings. Sites of alkaline phosphatase activity appear black, while areas of esterase activity form an insoluble azo-dye which appears red/blue .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water is 1 mg/mL, producing a clear to hazy, yellow-green solution . Moreover, its storage temperature (−20°C) can affect its stability

Preparation Methods

Synthetic Routes and Reaction Conditions: Fast Blue RR Salt is synthesized through a diazotization reaction. The process involves the reaction of 4-amino-2,5-dimethoxybenzoic acid with nitrous acid to form the diazonium salt. This intermediate is then coupled with benzoyl chloride to yield the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. The product is typically purified through crystallization and filtration techniques to ensure high purity and yield .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: this compound can participate in substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed:

Scientific Research Applications

Fast Blue RR Salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Fast Blue RR Salt: this compound is unique due to its high sensitivity and specificity for detecting alkaline phosphatase and esterase activity. Its ability to form distinct colored precipitates makes it a valuable tool in histological and diagnostic applications .

Properties

IUPAC Name

4-benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H13N3O3.4ClH.Zn/c2*1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10;;;;;/h2*3-9H,1-2H3;4*1H;/q;;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLARVKAOQLUCQI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28Cl4N6O6Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

775.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow-green powder; [Acros Organics MSDS]
Record name Fast Blue RR Salt
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14276
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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CAS No.

14726-29-5
Record name Bis[4-benzamido-2,5-dimethoxybenzenediazonium] tetrachlorozincate(2-)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Fast Blue RR Salt acts as a coupling agent in enzyme histochemistry, particularly for detecting phosphatase activity. When a phosphatase enzyme hydrolyzes a substrate containing a phosphate group (e.g., 1-naphthyl phosphate or naphthol AS-MX phosphate), the released product, such as 1-naphthol or naphthol AS-MX, can react with this compound. This reaction forms a colored, insoluble azo dye precipitate at the site of enzyme activity, allowing for visualization under a microscope. [, , , , , ]

ANone: While the provided research papers primarily focus on the application of this compound, they don't offer detailed information about its molecular formula, weight, or spectroscopic data. This information can be found in chemical databases and supplier documentation.

ANone: Based on the provided papers, this compound has been used in various biological research applications, including:

  • Visualizing phosphatase activity: It helps detect the presence and location of phosphatases, both in vitro and in situ. [, , , , , ]
  • Studying cell differentiation: By detecting the expression of specific phosphatases, this compound can be used to monitor cell differentiation processes, as demonstrated in sea urchin embryos. []
  • Investigating mycorrhizal fungi: It helps visualize the active colonization of roots by mycorrhizal fungi, revealing the location of phosphatase activity in fungal hyphae. []

A: α-naphthyl acetate and β-naphthyl acetate are substrates for esterase enzymes. When hydrolyzed by esterases, they release α-naphthol or β-naphthol, respectively. These products then react with this compound to form a colored precipitate, enabling the visualization of esterase activity. This approach has been used to study esterase isoenzyme patterns in various organisms, including fungi [] and chickens. [, ]

A: While not extensively discussed in the provided papers, alternative methods for visualizing enzyme activity exist. For instance, p-nitrophenyl phosphate can be used as a phosphatase substrate, and its hydrolysis can be measured spectrophotometrically. [] Other chromogenic substrates and detection methods are also available depending on the specific enzyme and application.

A: Although not directly addressed in the provided research, this compound plays a role in studying enzymes relevant to cancer. For example, one study utilized chiral naphthyl esters in conjunction with this compound staining to evaluate the stereoselectivity of esterases in cancer cells, highlighting potential differences in enzyme activity between normal and cancerous tissues. [] This approach may offer insights into cancer-specific enzymatic activity and potential therapeutic targets.

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